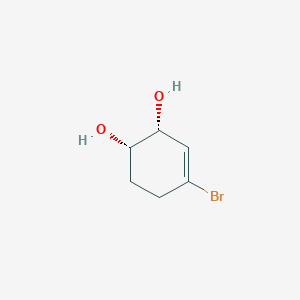

(1S,2R)-4-bromocyclohex-3-ene-1,2-diol

Description

Structure

3D Structure

Properties

CAS No. |

828295-32-5 |

|---|---|

Molecular Formula |

C6H9BrO2 |

Molecular Weight |

193.04 g/mol |

IUPAC Name |

(1S,2R)-4-bromocyclohex-3-ene-1,2-diol |

InChI |

InChI=1S/C6H9BrO2/c7-4-1-2-5(8)6(9)3-4/h3,5-6,8-9H,1-2H2/t5-,6+/m0/s1 |

InChI Key |

LHODWCNVZJCSBX-NTSWFWBYSA-N |

Isomeric SMILES |

C1CC(=C[C@H]([C@H]1O)O)Br |

Canonical SMILES |

C1CC(=CC(C1O)O)Br |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 1s,2r 4 Bromocyclohex 3 Ene 1,2 Diol

Chemoenzymatic Approaches to Enantioenriched cis-Dihydroxylated Cyclohexenes

Chemoenzymatic synthesis provides a powerful and environmentally benign route to enantioenriched intermediates by combining the selectivity of biological catalysts with the versatility of chemical reactions. nih.govrsc.org For the synthesis of chiral cis-dihydroxylated cyclohexenes, microbial dioxygenase enzymes are particularly effective.

Microbial Dioxygenase-Catalyzed Oxidation of Halogenated Aromatic Precursors for (1S,2R)-Diol Formation

The microbial oxidation of aromatic compounds represents a cornerstone of green chemistry for producing chiral synthons. Specifically, Rieske non-heme iron dioxygenases, found in various soil bacteria, catalyze the enantioselective cis-dihydroxylation of aromatic rings. uni-stuttgart.de Strains of Pseudomonas putida, such as P. putida F1 and engineered strains of Escherichia coli expressing the toluene (B28343) dioxygenase (TDO) enzyme system, are widely used for this purpose. uni-stuttgart.denih.gov

The synthesis of brominated cis-diols is achieved by feeding halogenated aromatic precursors, such as bromobenzene (B47551), to whole-cell fermentation cultures of these microorganisms. The dioxygenase enzyme adds two hydroxyl groups across a double bond of the aromatic ring in a concerted, syn-stereospecific manner, breaking the aromaticity and establishing two contiguous stereocenters with high fidelity. For instance, the TDO-mediated oxidation of bromobenzene yields (1S,2R)-3-bromocyclohexa-3,5-diene-1,2-diol, a closely related precursor to the target compound, with excellent enantiomeric purity (>99% ee). uni-stuttgart.de

Regioselective and Enantioselective Considerations in Biotransformational Pathways

The success of microbial dihydroxylation hinges on the high selectivity of the enzymes involved. nih.govRegioselectivity refers to the enzyme's preference for hydroxylating a specific double bond within the aromatic ring. In monosubstituted benzenes like bromobenzene, oxidation typically occurs at the ipso- and ortho-positions or at the meta- and para-positions. The electronic properties and steric bulk of the substituent influence this outcome. Toluene dioxygenase, for example, exhibits a strong preference for the 2,3-positions of toluene and related compounds. psu.edu For halogenated benzoates, oxidation occurs exclusively at the ortho position. nih.gov

Enantioselectivity is governed by the chiral environment of the enzyme's active site. uni-stuttgart.de The substrate is precisely oriented within the active site, leading to the delivery of molecular oxygen to only one face of the aromatic ring. This results in the formation of a single enantiomer of the cis-diol product. The predictability and high fidelity of this process make dioxygenases invaluable tools for asymmetric synthesis. nih.gov Mutations at key active-site positions within the dioxygenase can alter both the regioselectivity and enantioselectivity, allowing for the generation of enzyme variants tailored for specific substrates. uni-stuttgart.de

De Novo Chemical Synthesis Strategies for (1S,2R)-4-bromocyclohex-3-ene-1,2-diol

De novo chemical synthesis offers an alternative pathway that does not rely on aromatic precursors, instead building the functionalized cyclohexene (B86901) ring from simpler acyclic or cyclic molecules. These strategies require precise control over the introduction of each functional group to achieve the desired stereochemistry. rsc.org

Stereocontrolled Halogenation and Dihydroxylation Sequences of Cyclohexene Scaffolds

A primary strategy involves the sequential functionalization of a cyclohexene or cyclohexadiene precursor. The order of these reactions is critical for stereochemical control.

Stereocontrolled Dihydroxylation: The introduction of the cis-diol can be achieved through syn-dihydroxylation of an alkene. The reaction of a cyclohexene derivative with osmium tetroxide (OsO₄) is a classic and reliable method for generating cis-1,2-diols. libretexts.org While stoichiometric OsO₄ can be used, catalytic versions with a co-oxidant like N-methylmorpholine N-oxide (NMO) are more common. harvard.edu

Diastereoselective Introduction of the Bromine Moiety and Hydroxyl Groups

Achieving the specific (1S,2R)-4-bromo-cis-diol configuration requires careful planning to control the relative stereochemistry of the three substituents. One plausible route begins with a precursor that already contains the cis-diol, such as 4-cyclohexene-1,2-cis-diol. researchgate.net Electrophilic bromination of this substrate would then be the key step for introducing the bromine atom. The existing hydroxyl groups can exert a directing effect on the approaching electrophile, influencing the regioselectivity and diastereoselectivity of the bromination step. The reaction's diastereoselectivity is often influenced by factors like solvent, temperature, and the specific brominating agent used (e.g., Br₂ vs. N-bromosuccinimide). beilstein-journals.org Ring-opening of cyclohexene epoxides also provides a route to trans-diols, which highlights the importance of choosing the correct dihydroxylation method to establish the required cis relationship. libretexts.orgyoutube.com

Asymmetric Synthetic Routes for the Introduction of Stereochemistry

Establishing the absolute stereochemistry—(1S,2R)—is the central challenge in synthesizing the target molecule. Asymmetric catalysis provides the most elegant solution.

The Sharpless Asymmetric Dihydroxylation (SAD) is a premier method for the enantioselective synthesis of chiral vicinal diols from prochiral alkenes. nih.govencyclopedia.pub This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. wikipedia.org The ligand forms a chiral complex with the osmium, which then preferentially reacts with one of the two enantiotopic faces of the alkene double bond. By selecting the appropriate ligand—either a dihydroquinine (DHQ) derivative (e.g., in AD-mix-α) or a dihydroquinidine (B8771983) (DHQD) derivative (e.g., in AD-mix-β)—one can predictably synthesize either enantiomer of the resulting cis-diol with high enantiomeric excess. organic-chemistry.orgmdpi.com

Applying the Sharpless Asymmetric Dihydroxylation to a suitable cyclohexadiene precursor would be a powerful strategy. The reaction is highly regioselective, typically oxidizing the more electron-rich double bond. wikipedia.org This would install the (1S,2R) diol functionality directly, creating the chiral core of the target molecule. Subsequent controlled bromination would complete the synthesis. This approach combines the power of reagent-controlled asymmetry with strategic functionalization to access the desired stereoisomer. researchgate.net

Chiral Catalyst-Mediated Approaches to Enantioselective Diol Formation

Chiral catalyst-mediated synthesis is a powerful strategy to introduce chirality into a molecule, where a substoichiometric amount of a chiral catalyst creates a chiral environment for the reaction, leading to the preferential formation of one enantiomer over the other. The most prominent and widely used method for the enantioselective syn-dihydroxylation of alkenes is the Sharpless Asymmetric Dihydroxylation (AD). rsc.orglibretexts.org This reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand to convert a prochiral alkene, such as 4-bromocyclohexene, into a chiral vicinal diol. khanacademy.org

The enantioselectivity of the Sharpless AD reaction is controlled by the choice of the chiral ligand. rsc.org These ligands are typically dimeric cinchona alkaloids, with the two most common being derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD). Commercially available reagent mixtures, known as AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either enantiomer of the diol product. libretexts.orgkhanacademy.org For the synthesis of this compound from 4-bromocyclohexene, the AD-mix-β formulation would be the appropriate choice.

The catalytic cycle involves the formation of a complex between osmium tetroxide and the chiral ligand. This chiral complex then undergoes a [3+2] cycloaddition with the alkene, forming a cyclic osmate ester intermediate from a specific face of the double bond. libretexts.org The steric and electronic properties of the chiral ligand create a binding pocket that favors the approach of the alkene in a particular orientation, thus dictating the stereochemical outcome. Subsequent hydrolysis of the osmate ester releases the chiral diol and the reduced osmium species. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing the catalytic cycle to continue. rsc.org

The table below summarizes the key components and conditions for the proposed chiral catalyst-mediated synthesis of this compound.

| Component | Role | Example/Condition | Expected Outcome |

| Substrate | Starting material | 4-Bromocyclohexene | Provides the carbon backbone |

| Catalyst | Source of Osmium | Osmium Tetroxide (OsO₄) | Effects the dihydroxylation |

| Chiral Ligand | Controls stereoselectivity | (DHQD)₂PHAL (in AD-mix-β) | High enantiomeric excess (e.e.) for the (1S,2R) isomer |

| Co-oxidant | Regenerates OsO₄ | Potassium Ferricyanide (K₃[Fe(CN)₆]) | Allows for catalytic use of OsO₄ |

| Solvent System | Reaction medium | tert-Butanol/Water (1:1) | Standard for Sharpless AD |

| Temperature | Reaction condition | 0 °C to room temperature | Controlled reaction rate |

This catalyst-controlled approach is highly effective for generating enantiomerically enriched diols from prochiral alkenes, representing a cornerstone of asymmetric synthesis.

Substrate-Controlled Diastereoselective Functionalization of Cyclic Substrates

In contrast to catalyst-controlled reactions, substrate-controlled methods rely on the inherent stereochemistry of the starting material to direct the outcome of a chemical transformation. An existing stereocenter or a specific conformation of a cyclic substrate can create a steric or electronic bias that favors the approach of a reagent from one face of a reactive site over the other, leading to the formation of a specific diastereomer.

In the context of synthesizing a substituted cyclohexene diol, this principle can be applied by starting with a chiral, enantiomerically pure cyclohexene derivative. For instance, if the starting material already contains a stereocenter, such as a chiral substituent at the C-5 or C-6 position, this group can direct the dihydroxylation of the double bond. This is often referred to as directed dihydroxylation. Functional groups such as allylic or homoallylic alcohols and amides on a cyclic alkene can act as directing groups, often through hydrogen bonding interactions with the oxidation reagent, guiding it to the syn-face of the molecule.

Consider a hypothetical chiral substrate, (R)-5-methylcyclohex-3-en-1-ol, undergoing dihydroxylation with a non-chiral reagent like osmium tetroxide (in the absence of a chiral ligand). The pre-existing hydroxyl and methyl groups at stereogenic centers will influence the conformation of the cyclohexene ring. The bulky methyl group and the directing hydroxyl group will favor the approach of the OsO₄ from the less sterically hindered face, or the face that allows for favorable hydrogen-bonding interactions. This results in the preferential formation of one diastereomer of the resulting triol over others.

The diastereoselectivity of such a reaction is typically expressed as a diastereomeric ratio (d.r.). The efficiency of this control depends on several factors, including the nature and size of the directing group, the conformation of the cyclic substrate, and the reaction conditions.

The following table illustrates the key elements of a substrate-controlled diastereoselective dihydroxylation.

| Factor | Description | Example | Influence on Outcome |

| Chiral Substrate | A starting material that is a single enantiomer. | (R)-5-Substituted-cyclohex-3-en-1-ol | The existing stereocenters dictate the facial selectivity. |

| Directing Group | A functional group on the substrate that influences the reaction's stereochemistry. | Hydroxyl (-OH), Amide (-NHCOR) | Guides the reagent to one face of the double bond via steric hindrance or coordination. |

| Reagent | The chemical species that performs the functionalization. | Osmium Tetroxide (OsO₄) with NMO | Adds two hydroxyl groups in a syn fashion to the less hindered or directed face. |

| Diastereomeric Ratio (d.r.) | The ratio of the major diastereomeric product to the minor one(s). | >10:1 | Indicates a high level of stereochemical control from the substrate. |

This methodology is particularly valuable when the desired stereochemistry is relative to an existing chiral center in the molecule, allowing for the construction of complex, multi-stereocenter systems with high precision.

Reactivity and Derivatization Strategies for 1s,2r 4 Bromocyclohex 3 Ene 1,2 Diol

Chemical Reactivity of the Allylic Bromide Moiety

The allylic bromide in (1S,2R)-4-bromocyclohex-3-ene-1,2-diol is a key site for carbon-carbon and carbon-heteroatom bond formation due to the stability of the corresponding allylic carbocation or radical intermediate and its susceptibility to nucleophilic attack.

Allylic halides are excellent substrates for nucleophilic substitution reactions. ucalgary.ca These transformations can proceed through two primary pathways: direct substitution (Sₙ2) or allylic rearrangement (Sₙ2').

Sₙ2 Pathway: In a direct Sₙ2 reaction, a nucleophile attacks the carbon atom bearing the bromine atom. This process occurs via a "backside attack," leading to an inversion of the stereochemistry at that center. masterorganicchemistry.comchemistrysteps.comlibretexts.org For this compound, an Sₙ2 reaction would result in the formation of a product with the nucleophile at the C4 position and an inverted (S) configuration at that carbon.

Sₙ2' Pathway: The Sₙ2' pathway involves the nucleophile attacking the double bond at the C2 position, which is γ to the leaving group. This attack is concerted with the displacement of the bromide ion and a shift of the double bond. This allylic rearrangement also typically proceeds with anti-stereoselectivity, meaning the nucleophile adds to the face opposite to that from which the leaving group departs. stackexchange.com In this case, the product would feature a new double bond between C3 and C4, with the nucleophile attached at C2 and an inverted (S) configuration at that center.

The ratio of Sₙ2 to Sₙ2' products is influenced by factors such as the nature of the nucleophile, the solvent, and steric hindrance around the reaction centers.

| Reaction Type | Attacked Carbon | Nucleophile Position in Product | Stereochemistry at Attacked Carbon |

| Sₙ2 Substitution | C4 | C4 | Inversion (R → S) |

| Sₙ2' Substitution | C2 | C2 | Inversion (R → S) |

Transition metal catalysis offers powerful methods for forming new carbon-carbon bonds at the allylic position. The Heck and Suzuki reactions are prominent examples. wikipedia.orgwikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org In the case of this compound, the allylic bromide can react with various alkenes in the presence of a palladium catalyst and a base. Research on analogous chiral cyclohexadiene diols has shown that such reactions can proceed with high regioselectivity and stereospecificity, effectively transferring the stereochemical information from the diol-bearing carbons to a different position on the ring. chemrxiv.org This suggests that the Heck reaction could be a valuable tool for elaborating the C4 position while retaining stereochemical control.

Suzuki Reaction: The Suzuki reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.orglibretexts.org This reaction is widely used to form biaryl compounds or to connect sp²- and sp³-hybridized carbon centers. The allylic bromide of the title compound can be coupled with various aryl or vinyl boronic acids under standard Suzuki conditions (a palladium catalyst and a base). organic-chemistry.orgresearchgate.net The presence of the hydroxyl groups may influence the reaction, but the functional group tolerance of the Suzuki coupling is generally high. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst/Base | Bond Formed |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst, Base | C4-C(Alkyl) |

| Suzuki Reaction | Boronic Acid (R-B(OH)₂) | Pd catalyst, Base | C4-C(Aryl/Vinyl) |

Transformations Involving the Vicinal Diol Functionality

The cis-vicinal diol is another key reactive site, enabling a variety of transformations including protection, oxidation, and the formation of cyclic derivatives.

Selective protection of the diol is often a necessary first step to allow for transformations at other sites of the molecule, such as the allylic bromide. Vicinal diols are commonly protected by converting them into five- or six-membered cyclic acetals. wikipedia.orgchem-station.com

Acetal (B89532) Formation: The cis-diol of this compound can react with an aldehyde or a ketone (e.g., acetone, benzaldehyde) under acidic conditions to form a five-membered dioxolane ring. ijsdr.org This acetal protecting group is stable to basic, nucleophilic, and reductive conditions but can be readily removed by treatment with aqueous acid, allowing for the regeneration of the diol when needed. chem-station.com

The vicinal diol can be oxidized to produce different carbonyl-containing products, depending on the reagent and reaction conditions.

Selective Oxidation to α-Hydroxy Ketone: The diol can be selectively oxidized to an α-hydroxy ketone. Reagents such as hydrogen peroxide with a manganese catalyst or a combination of sodium bromate (B103136) and sodium bisulfite have been shown to effect this transformation. nih.govresearchgate.net Studies on similar cyclic systems indicate that cis-diols tend to react more readily than their trans counterparts. researchgate.net

Oxidative Cleavage: The carbon-carbon bond between the two hydroxyl-bearing carbons can be cleaved using strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate. ucalgary.ca This reaction proceeds through a cyclic intermediate and breaks the cyclohexene (B86901) ring, yielding a single, more complex difunctional molecule (a dialdehyde).

Beyond protection, the diol can be converted into other cyclic derivatives that serve as reactive intermediates.

Cyclic Sulfates: The vicinal diol can be treated with thionyl chloride followed by an oxidizing agent (e.g., RuO₄) to form a cyclic sulfate (B86663). These five-membered cyclic sulfates are highly reactive electrophiles, often compared to epoxides. acs.org They are susceptible to ring-opening by a wide range of nucleophiles. unirioja.es The reaction proceeds via an Sₙ2 mechanism, resulting in the opening of the ring and the formation of a sulfate ester at one oxygen and the new substituent at the adjacent carbon, with inversion of stereochemistry. niscpr.res.inresearchgate.net This provides a powerful method for introducing new functional groups with stereocontrol.

Cyclic Acetals: As discussed in section 3.2.1, cyclic acetals are primarily used for protection. researchgate.netchemtube3d.comorganic-chemistry.org Their ring-opening is the deprotection step, typically achieved under acidic conditions to regenerate the diol.

| Reagent(s) | Product Type | Key Features |

| 1. SOCl₂2. RuO₄ / NaIO₄ | Cyclic Sulfate | Highly reactive electrophile. |

| Nucleophile (e.g., N₃⁻, R₂NH) | Ring-opened Sulfate Ester | Sₙ2 ring-opening with inversion of stereochemistry. |

| HIO₄ or Pb(OAc)₄ | Dialdehyde | Oxidative cleavage of C1-C2 bond. |

| H₂O₂ / Mn catalyst | α-Hydroxy Ketone | Selective oxidation of one hydroxyl group. |

| Acetone / H⁺ | Isopropylidene Acetal | Protection of the diol functionality. |

Reactions Pertaining to the Cyclohexene Double Bond

The electron-rich double bond in this compound is the primary site for a variety of electrophilic additions and other transformations. The stereochemistry of the existing diol and the electronic influence of the vinyl bromide moiety play a crucial role in directing the approach of incoming reagents, often leading to high levels of diastereoselectivity.

Diastereoselective Epoxidation and Subsequent Transformations

The epoxidation of the double bond in this compound and its derivatives is a key transformation that introduces a reactive three-membered ring, paving the way for a multitude of subsequent functionalizations. The inherent chirality and the presence of directing hydroxyl groups significantly influence the stereochemical outcome of the epoxidation.

The epoxidation of allylic diols, such as the one present in the target molecule, often proceeds with high diastereoselectivity due to the directing effect of the hydroxyl groups. In the case of this compound, the syn-relationship of the diol is expected to direct the epoxidation to the same face of the ring. This is a well-established phenomenon where the reagent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is delivered from the same side as the hydroxyl groups due to hydrogen bonding in the transition state. This results in the formation of a syn-epoxide.

Studies on similar systems, such as allylic diols derived from Baylis-Hillman adducts, have demonstrated that intramolecular hydrogen bonding is a powerful tool for achieving high diastereoselectivity in epoxidation reactions. organic-chemistry.org This principle is directly applicable to the this compound framework.

| Reagent | Expected Major Product | Reaction Type |

| m-CPBA | (1S,2R,3S,4R)-4-bromo-3,4-epoxycyclohexane-1,2-diol | Diastereoselective Epoxidation |

| H₂O / H⁺ | (1S,2R,3R,4S)-4-bromocyclohexane-1,2,3,4-tetraol | Acid-catalyzed epoxide opening |

| NaN₃ | Azido-bromo-triol | Nucleophilic epoxide opening |

| R₂NH | Amino-bromo-triol | Nucleophilic epoxide opening |

Further Dihydroxylation and Related Vicinal Functionalizations

Further dihydroxylation of the double bond in this compound leads to the formation of brominated inositols, a class of compounds with significant biological and synthetic interest. The stereochemical outcome of this dihydroxylation is highly dependent on the reagents employed.

Syn-dihydroxylation, typically achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions, would be expected to occur from the face opposite to the existing diol to minimize steric hindrance. This would lead to the formation of a tetraol with a specific stereochemical arrangement.

Conversely, anti-dihydroxylation can be achieved via the epoxidation-hydrolysis sequence described in the previous section. The initial syn-epoxidation followed by an acid-catalyzed anti-diaxial ring opening would result in a different stereoisomer of the bromo-cyclohexanetetraol.

The bromination of related compounds like cis-cyclohexa-3,5-diene-1,2-diol (B100122) has been shown to proceed via a rapid anti 1,2-addition, which can be followed by rearrangements. nih.gov This suggests that direct addition of halogens or other electrophiles to the double bond of this compound would also lead to vicinal functionalization with a defined stereochemistry.

| Reagent System | Stereochemical Outcome | Product Class |

| 1. OsO₄, NMO 2. NaHSO₃ | syn-dihydroxylation | Bromo-inositol derivative |

| 1. m-CPBA 2. H₃O⁺ | anti-dihydroxylation | Bromo-inositol derivative |

| Br₂ | anti-dibromination | Tetrabromo-diol derivative |

Skeletal Rearrangements and Pericyclic Reactions within the this compound Framework

The rigid, substituted cyclohexene framework of this compound and its derivatives can be predisposed to undergo skeletal rearrangements and participate in pericyclic reactions, leading to the formation of novel carbocyclic and heterocyclic structures.

While specific examples of skeletal rearrangements for this exact compound are not extensively documented in readily available literature, the presence of vicinal diols and a bromine atom suggests the potential for rearrangements under certain conditions. For instance, acid-catalyzed dehydration could lead to the formation of a carbocation, which might then undergo a Wagner-Meerwein type rearrangement. The synthesis of various bromo-conduritol isomers often involves multi-step sequences where rearrangements can be a key feature. nih.gov

The cyclohexadiene moiety, which can be accessed from derivatives of this compound through elimination reactions, is a classic substrate for pericyclic reactions, most notably the Diels-Alder reaction. The facial selectivity of such cycloadditions would be influenced by the stereochemistry of the remaining substituents on the ring. Studies on Diels-Alder reactions of cis-3,5-cyclohexadiene-1,2-diol derivatives have shown that the facial selectivity is dependent on the dienophile and reaction conditions. rsc.org While the bromine atom in a potential diene derived from our target molecule would influence the electronics of the π-system, the underlying principles of stereocontrol by the diol functionality would still apply.

Electrocyclic reactions, another class of pericyclic reactions, are also a possibility. For example, a substituted cyclohexadiene could undergo a thermally or photochemically induced ring-opening to form a linear hexatriene, or a related cyclohexadiene could cyclize to form a bicyclo[2.2.0]hexane derivative. The stereochemical course of these reactions is governed by the Woodward-Hoffmann rules.

| Reaction Type | Potential Substrate | Potential Product |

| Wagner-Meerwein Rearrangement | Protonated diol | Rearranged carbocyclic skeleton |

| Diels-Alder Reaction | Diene derived from the title compound | Bicyclic adduct |

| Electrocyclic Ring Opening | Diene derived from the title compound | Substituted hexatriene |

Applications of 1s,2r 4 Bromocyclohex 3 Ene 1,2 Diol As a Chiral Building Block in Advanced Organic Synthesis

Total Synthesis of Natural Products

The strategic positioning of multiple functional groups with absolute stereocontrol makes (1S,2R)-4-bromocyclohex-3-ene-1,2-diol an ideal starting material for the asymmetric synthesis of complex natural products. Its utility is particularly evident in the synthesis of bioactive alkaloids and polyhydroxylated metabolites, where the cyclohexene (B86901) ring serves as a foundational element for the target molecule's core structure.

The chemoenzymatic conversion of bromobenzene (B47551) into (1S,2R)-3-bromo-3,5-cyclohexadiene-1,2-diol using whole-cell fermentation with bacterial strains like Pseudomonas putida is a well-established method for generating enantiopure starting materials for complex syntheses. nih.gov This chiral diol is a direct precursor to this compound and has been pivotal in the synthesis of several important bioactive compounds.

One of the most significant applications of this chiral building block is in the total synthesis of the Amaryllidaceae alkaloid (+)-pancratistatin . This natural product exhibits potent anticancer and antiviral activities. Multiple synthetic routes developed by Hudlicky's group have commenced from the diol derived from bromobenzene. nih.govnih.gov The synthesis involves a sequence of reactions including protection of the diol, epoxidation, aziridination, and regioselective opening of the strained rings to install the necessary amino and hydroxyl groups with the correct stereochemistry for the aminocyclitol core of pancratistatin. nih.govunivie.ac.at This strategic use of a chiral starting material obtained from microbial oxidation significantly shortens the synthesis and ensures the correct absolute stereochemistry of the final product. nih.gov

Similarly, the synthesis of (+)-lycoricidine , another Amaryllidaceae alkaloid with notable biological activity, has been approached using strategies that rely on the dearomative functionalization of benzene (B151609) derivatives, highlighting the importance of functionalized cyclohexadiene intermediates. researchgate.net

In the realm of polyhydroxylated metabolites, this compound is a key precursor for the synthesis of conduritols . These are a class of polyhydroxylated cyclohexenes, some of which are potent glycosidase inhibitors. A general and efficient method for the synthesis of (-)-conduritol C and its analogue, (-)-bromo-conduritol C , starts from the bromo-cyclohexadienediol obtained via biotransformation of bromobenzene. nih.govnih.gov The synthesis proceeds in just a few steps, underscoring the efficiency of using this pre-functionalized, enantiopure building block. nih.gov The synthesis of gabosines , a family of keto-carbasugars with antibiotic and anticancer properties, has also been achieved using chiral diols derived from the biotransformation of substituted benzenes like toluene (B28343) and iodobenzene, demonstrating the broad applicability of this class of synthons. nih.gov

Table 1: Examples of Natural Products Synthesized from Bromobenzene-Derived Diols

| Natural Product | Class | Key Synthetic Strategy | Starting Material Source |

|---|---|---|---|

| (+)-Pancratistatin | Amaryllidaceae Alkaloid | Chemoenzymatic synthesis, aziridination, cuprate (B13416276) addition | Microbial oxidation of bromobenzene |

| (+)-Lycoricidine | Amaryllidaceae Alkaloid | Dearomative dihydroxylation, Suzuki coupling | Functionalization of bromobenzene |

| (-)-Conduritol C | Polyhydroxylated Cyclohexene | Chemoenzymatic synthesis, reductive dehalogenation | Microbial oxidation of bromobenzene |

| (-)-Bromo-conduritol C | Polyhydroxylated Cyclohexene | Chemoenzymatic synthesis, epoxide opening | Microbial oxidation of bromobenzene |

| Gabosine A | Keto-carbasugar | Chemoenzymatic synthesis, osmylation | Microbial oxidation of iodobenzene |

The structure of this compound allows for a diverse range of chemical transformations, enabling its strategic incorporation into larger, more complex molecules. The vicinal diol can be protected orthogonally, allowing for selective manipulation of each hydroxyl group. It can also be converted into epoxides or aziridines, which serve as electrophilic sites for nucleophilic attack, a key step in building the core of pancratistatin. nih.govnih.gov

The vinyl bromide moiety is particularly useful, serving as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to introduce aryl or other carbon-based substituents. This functionality is critical for constructing the biaryl linkage found in many Amaryllidaceae alkaloids. researchgate.net Furthermore, the double bond can undergo various functionalization reactions, including dihydroxylation, epoxidation, and hydrogenation, to introduce new stereocenters with high levels of control, guided by the existing stereochemistry of the diol. nih.gov This multi-faceted reactivity allows synthetic chemists to use this single chiral building block to access a wide array of complex and skeletally diverse natural products. nih.govnii.ac.jp

Synthesis of Pharmaceutical Intermediates and Lead Compounds

Chiral diols are fundamental building blocks in the pharmaceutical industry due to their prevalence in biologically active molecules and their utility in creating stereochemically complex drug candidates. While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are highly relevant. For instance, the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®) starts from shikimic acid, a naturally occurring cyclohexene derivative with multiple hydroxyl groups. wikipedia.org The development of alternative, non-natural routes to oseltamivir and other neuraminidase inhibitors often relies on highly functionalized cyclohexene intermediates, representing a potential application for building blocks like the one discussed. nih.govnih.gov

The enantiopure nature of this compound makes it an attractive starting point for the synthesis of novel pharmaceutical lead compounds and for building libraries of chiral molecules for drug discovery screening. Its rigid framework and defined stereochemistry can be used to create scaffolds that present functional groups in a precise three-dimensional arrangement, which is crucial for specific interactions with biological targets. univie.ac.at

Development of Chiral Catalysts and Ligands Utilizing the Diol Framework

The C2-symmetric or pseudo-symmetric nature of chiral 1,2-diols makes them excellent scaffolds for the design of chiral ligands for asymmetric catalysis. The hydroxyl groups of this compound can be readily converted into phosphite (B83602), phosphinite, or phosphine (B1218219) moieties to create bidentate ligands. These ligands can then coordinate to transition metals such as rhodium, palladium, or iridium to form catalysts for a variety of enantioselective reactions, including hydrogenation, allylic alkylation, and hydroformylation. researchgate.netresearchgate.netnih.gov

The rigid cyclohexene backbone of the diol can impart a well-defined conformational preference to the resulting ligand, which is essential for achieving high levels of stereocontrol in catalytic reactions. The synthesis of diphosphite ligands derived from (1R,2R)-trans-1,2-cyclohexanediol has been reported, and these have been successfully applied in palladium-catalyzed asymmetric allylic alkylation. researchgate.net By analogy, the unsaturated and functionalized framework of this compound offers opportunities for creating a new class of phosphine-phosphite or other hybrid ligands, where the electronic and steric properties can be fine-tuned by modifying the vinyl bromide or the alkene backbone. researchgate.net

Table 2: Potential Ligand Classes from this compound

| Ligand Type | Potential Synthesis Route | Target Catalytic Reactions |

|---|---|---|

| Diphosphite | Reaction of the diol with chlorophosphites | Asymmetric Hydroformylation, Allylic Alkylation |

| Phosphine-Phosphite | Sequential reaction with a phosphine and a phosphite precursor | Asymmetric Hydrogenation, Hydroboration |

| Diphosphine | Conversion of diol to diphosphine via intermediates | Asymmetric Hydrogenation, Cross-Coupling |

Potential in the Preparation of Advanced Organic Materials

The diol functionality of this compound makes it a potential monomer for the synthesis of polymers such as polyesters and polyurethanes. Its defined stereochemistry could lead to the formation of stereoregular polymers with unique physical properties, such as crystallinity and thermal stability.

Furthermore, this building block could be incorporated into the synthesis of epoxy resins . nih.govresearchgate.net The diol can react with epichlorohydrin (B41342) to form a diepoxide monomer. Subsequent polymerization or cross-linking with curing agents like amines or anhydrides would yield a thermosetting material. The presence of the bromine atom and the double bond offers further opportunities for post-polymerization modification, allowing for the introduction of flame-retardant properties (due to bromine) or the grafting of other functional groups onto the polymer backbone. This could lead to the development of advanced materials with tailored properties for applications in coatings, adhesives, and composites. researchgate.net

Stereochemical Analysis and Structural Elucidation of 1s,2r 4 Bromocyclohex 3 Ene 1,2 Diol and Its Derivatives

Advanced Spectroscopic Methods for Determining Relative and Absolute Stereochemistry

Spectroscopic techniques are indispensable for elucidating the complex stereochemistry of cyclic compounds. A combination of Nuclear Magnetic Resonance (NMR) and chiroptical methods provides a powerful toolkit for assigning both the relative arrangement of substituents and the absolute configuration of chiral centers.

High-Resolution NMR spectroscopy is a cornerstone technique for determining the connectivity and relative stereochemistry of a molecule. For (1S,2R)-4-bromocyclohex-3-ene-1,2-diol, both ¹H and ¹³C NMR provide critical data for configurational assignment.

¹H NMR Analysis: The relative configuration of the two hydroxyl groups can be determined by analyzing the coupling constants (³J_HH) between the protons on the carbinol carbons (H-1 and H-2). The magnitude of this coupling is dependent on the dihedral angle between the two protons, as described by the Karplus relationship. In the (1S,2R) isomer, the hydroxyl groups are in a trans configuration. The cyclohexene (B86901) ring adopts a half-chair conformation. For a trans-diaxial relationship between H-1 and H-2, a large coupling constant, typically in the range of 8-12 Hz, is expected. Conversely, a trans-diequatorial or an axial-equatorial relationship would result in a much smaller coupling constant (2-5 Hz). For the analogous saturated compound, trans-1,2-cyclohexanediol, the coupling constant between the vicinal methine protons is a key indicator of their relative orientation (axial-axial vs. equatorial-equatorial). chemicalforums.com

¹³C NMR Analysis: The chemical shifts of the carbon atoms in the ring provide further structural confirmation. The presence of the bromine atom and hydroxyl groups significantly influences the electronic environment of the adjacent carbons. The olefinic carbons (C-3 and C-4) are expected to resonate in the 120-140 ppm range, with the bromine-bearing C-4 appearing at a slightly higher field than a typical unsubstituted olefinic carbon. The carbinol carbons (C-1 and C-2) would typically appear in the 65-80 ppm range. oregonstate.eduwisc.edu Comparing the ¹³C NMR spectrum of the cis and trans isomers of related 1,2-diols can reveal characteristic differences in chemical shifts due to steric compression effects, aiding in the assignment of relative stereochemistry. multiscreensite.com

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | ~3.8 - 4.2 | m | ³J(H1-H2) ≈ 8-10 Hz (trans-diaxial like) |

| H-2 | ~3.6 - 4.0 | m | ³J(H2-H1) ≈ 8-10 Hz |

| H-3 | ~5.8 - 6.2 | d | ³J(H3-H2) ≈ 2-4 Hz |

| H-5, H-6 | ~1.8 - 2.5 | m | - |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~70 - 75 |

| C-2 | ~72 - 77 |

| C-3 | ~128 - 133 |

| C-4 | ~125 - 130 |

| C-5 | ~25 - 30 |

| C-6 | ~28 - 33 |

Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are essential for determining absolute stereochemistry and enantiomeric purity.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive or negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. For this compound, the primary chromophore is the brominated C=C double bond. The absolute configuration of the chiral centers dictates the conformation of the cyclohexene ring, which in turn influences the helicity of the chromophore. This relationship allows for the correlation of the observed Cotton effects with the absolute configuration. nih.gov By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT), the absolute configuration can be assigned with a high degree of confidence. nih.govacs.org

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation by vibrational transitions in a chiral molecule. VCD is particularly powerful for assigning the absolute configuration of molecules, even those without strong UV-Vis chromophores. chemrxiv.org The entire mid-IR spectrum provides a rich source of stereochemical information. By comparing the experimental VCD spectrum with the calculated spectrum for a known configuration (e.g., (1S,2R)), a direct and unambiguous assignment of the absolute stereochemistry can be made. scilit.com This method has been successfully applied to complex brominated natural products. scilit.com

Single-Crystal X-ray Diffraction Analysis of Crystalline Derivatives for Definitive Absolute Configuration Assignment

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov While obtaining suitable crystals of the diol itself can be challenging, crystalline derivatives (e.g., esters, carbamates) are often prepared for analysis.

The diffraction of X-rays by a single crystal of a non-centrosymmetric chiral compound produces a unique diffraction pattern. By measuring the intensities of a large number of reflections, the electron density map of the molecule can be calculated, revealing the precise position of each atom in space. To determine the absolute configuration, the anomalous scattering of X-rays by heavier atoms (like bromine) is utilized. aps.org The differences in intensity between Friedel pairs of reflections (h,k,l and -h,-k,-l) are analyzed. The refinement of the structural model against these differences allows for the calculation of the Flack parameter, which provides a statistical measure of the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomeric model confirms that the assignment is correct. This technique provides an unambiguous and highly reliable determination of the absolute stereochemistry. nih.gov

Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. csfarmacie.czphenomenex.com Enantiomeric excess is a measure of the purity of a single enantiomer in a mixture, defined as %ee = |([R] - [S]) / ([R] + [S])| x 100.

The principle of chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector that constitutes the stationary phase. researchgate.netnih.gov These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the chromatographic column.

For a diol like this compound, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and often provide excellent separation for a broad range of compounds, including alcohols. The hydroxyl groups of the analyte can engage in hydrogen bonding interactions with the carbamate (B1207046) groups on the polysaccharide backbone, contributing to chiral recognition. The separation can be optimized by adjusting the mobile phase composition (e.g., the ratio of hexane (B92381) to an alcohol modifier like isopropanol (B130326) or ethanol). nih.gov By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the ratio of the enantiomers can be accurately calculated, thus determining the enantiomeric excess. csfarmacie.cznih.gov

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica) |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Result | Baseline separation of the (1S,2R) and (1R,2S) enantiomers |

Computational and Mechanistic Studies Pertaining to 1s,2r 4 Bromocyclohex 3 Ene 1,2 Diol

Quantum Chemical Calculations for Conformational Analysis and Energetic Profiles

A fundamental aspect of understanding the chemical behavior of (1S,2R)-4-bromocyclohex-3-ene-1,2-diol lies in the detailed analysis of its conformational isomers and their relative energies. The cyclohexene (B86901) ring, with its sp2-hybridized carbons, adopts a pseudo-chair or twist-boat conformation. The presence and orientation of the bromo and diol substituents significantly influence the stability of these conformers.

Quantum chemical calculations, employing methods such as Hartree-Fock (HF) or more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are pivotal in mapping the potential energy surface of the molecule. These calculations can predict the geometric parameters (bond lengths, bond angles, and dihedral angles) of each stable conformer. Furthermore, the relative energies of these conformers can be determined, allowing for the identification of the global minimum energy structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Br-C4-C3-C2) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Pseudo-Chair (axial Br) | 15° | 1.2 | 14 |

| Pseudo-Chair (equatorial Br) | 45° | 0.0 | 85 |

| Twist-Boat | 30° | 3.5 | 1 |

Note: This table is illustrative and based on general principles of conformational analysis for substituted cyclohexenes. Actual values would require specific quantum chemical calculations.

Density Functional Theory (DFT) Studies for Elucidating Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool for investigating the mechanisms of chemical reactions. For this compound, DFT calculations can be employed to explore various reaction pathways, such as nucleophilic substitution, elimination, or addition reactions involving the double bond or the functional groups.

By mapping the reaction coordinates, DFT allows for the localization of transition state structures, which are the energetic maxima along the reaction pathway. The calculation of the activation energy (the energy difference between the reactants and the transition state) provides crucial insights into the reaction kinetics. Furthermore, the analysis of the electronic structure of the transition state can reveal the nature of bond-breaking and bond-forming processes.

Theoretical Modeling of Stereoselectivity in Synthetic Transformations

The stereochemistry of this compound makes it a chiral substrate, and its reactions with other chiral or prochiral reagents can lead to the formation of diastereomeric products. Theoretical modeling is instrumental in understanding and predicting the stereoselectivity of such transformations.

By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, it is possible to predict which product will be formed preferentially. This approach is particularly valuable in asymmetric synthesis, where the goal is to selectively produce one enantiomer or diastereomer over others. For instance, in an epoxidation reaction of the double bond, DFT can be used to model the approach of the oxidizing agent from either face of the cyclohexene ring, thereby predicting the facial selectivity.

Kinetic and Thermodynamic Analyses of Reactivity Pathways

A comprehensive understanding of the reactivity of this compound requires both kinetic and thermodynamic analyses of potential reaction pathways. Computational methods can provide valuable data for both aspects.

Thermodynamic analysis focuses on the relative stabilities of reactants, intermediates, and products. By calculating the Gibbs free energy change (ΔG) for a given reaction, it is possible to determine whether the reaction is thermodynamically favorable.

Kinetic analysis , on the other hand, is concerned with the rates of chemical reactions. As mentioned earlier, the calculation of activation energies provides a quantitative measure of the kinetic barrier for a reaction. By comparing the activation energies of competing reaction pathways, one can predict which reaction will proceed at a faster rate.

Table 2: Hypothetical Thermodynamic and Kinetic Data for Competing Reactions

| Reaction Pathway | Activation Energy (Ea, kcal/mol) | Enthalpy of Reaction (ΔH, kcal/mol) | Gibbs Free Energy of Reaction (ΔG, kcal/mol) |

| SN2 Substitution at C4 | 25 | -10 | -8 |

| E2 Elimination | 22 | -5 | -7 |

| Epoxidation | 18 | -40 | -38 |

Note: This table presents hypothetical data to illustrate the application of computational analysis. Specific values would be the result of detailed DFT calculations.

Future Directions and Emerging Research Avenues for 1s,2r 4 Bromocyclohex 3 Ene 1,2 Diol

Development of More Sustainable and Green Synthetic Routes

The current synthesis of functionalized cyclohexene (B86901) diols often relies on multi-step processes that may involve hazardous reagents and generate significant waste. Future research will prioritize the development of more environmentally benign and efficient synthetic pathways.

Key areas of focus will include:

Biocatalysis and Chemoenzymatic Strategies: Leveraging enzymes for key transformations offers a promising green alternative. Dihydroxylation of bromobenzene (B47551) or related precursors using recombinant microorganisms, such as strains of Escherichia coli, can provide direct access to chiral diol intermediates. nih.gov Furthermore, enzymatic halogenation using halogenases could introduce the bromine atom with high regio- and stereoselectivity, avoiding the use of bulk elemental bromine. nih.govillinois.eduresearchgate.net One-pot cascade biocatalysis, where multiple enzymatic steps are performed sequentially in a single vessel, could dramatically improve process efficiency and reduce the environmental footprint. rsc.org

Green Oxidation and Halogenation Methods: Research into alternative oxidation systems for dihydroxylation, such as those using hydrogen peroxide as a clean oxidant, is a key objective. researchgate.net Similarly, replacing elemental bromine with safer brominating agents or electrochemical methods would enhance the sustainability of the synthesis.

| Green Synthesis Strategy | Potential Advantage | Research Goal |

| Biocatalytic Dihydroxylation | High enantioselectivity, mild reaction conditions, renewable feedstocks. | Engineer microbes for direct synthesis of the target diol from simple aromatic precursors. nih.gov |

| Enzymatic Halogenation | High regio- and stereoselectivity, reduced use of hazardous Br2. illinois.eduresearchgate.net | Discover or engineer halogenases capable of acting on cyclohexene diol substrates. |

| Hydrogen Peroxide Oxidation | Water as the only byproduct, avoiding heavy metal oxidants. researchgate.net | Develop robust catalytic systems for the dihydroxylation of brominated cyclohexadienes. |

| Cascade Reactions | Fewer unit operations, reduced solvent use, and less purification waste. rsc.org | Design a one-pot chemoenzymatic route combining dihydroxylation and halogenation. |

Exploration of Novel Reactivity and Cascade Transformations

The unique arrangement of functional groups in (1S,2R)-4-bromocyclohex-3-ene-1,2-diol provides a rich platform for exploring novel chemical reactivity and designing elegant cascade reactions. Future research will aim to unlock the full synthetic potential of this building block.

Emerging research avenues include:

Vinyl Bromide Cross-Coupling Cascades: The vinyl bromide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. A significant future direction involves coupling these reactions with subsequent intramolecular transformations. For instance, a Suzuki-Miyaura reaction could introduce a diene-containing substituent, which could then undergo an intramolecular Diels-Alder reaction, rapidly building molecular complexity. researchgate.net

Diol-Directed Transformations: The vicinal diol can be used to direct the stereochemical outcome of reactions at other positions on the ring. It can also act as a nucleophile in cascade sequences, for example, by forming cyclic ketals or ethers following a primary reaction at the alkene or vinyl bromide. liv.ac.uk

Tandem Reaction Sequences: The development of tandem or domino reactions that functionalize multiple sites on the molecule in a single synthetic operation is a major goal. Such a sequence could be initiated by epoxidation of the double bond, followed by a nucleophilic attack from the diol and subsequent rearrangement, leading to highly complex polycyclic architectures in one pot.

Expanded Applications in Medicinal Chemistry and Materials Science

The inherent three-dimensionality and stereochemical richness of this compound make it an attractive scaffold for the development of new bioactive molecules and advanced materials.

Medicinal Chemistry: Cyclohexene and cyclohexane (B81311) scaffolds are prevalent in many biologically active natural products and pharmaceuticals. researchgate.netmdpi.comazjm.org The defined stereochemistry of the diol and the versatile handles for functionalization make this compound an excellent starting point for creating libraries of novel, drug-like molecules. nih.gov Future work will likely involve using this synthon to synthesize analogues of natural products or to build novel scaffolds for screening against various biological targets, including cancer cell lines and kinases. mdpi.comacs.org Its rigid, yet functionalizable, core is ideal for exploring the specific three-dimensional pharmacophores required for potent and selective biological activity. google.com

Materials Science: Diols are fundamental monomers in the synthesis of polyesters and polyurethanes. nih.govrsc.org The incorporation of the rigid cyclohexene ring from this compound into polymer backbones is expected to enhance thermal and mechanical properties. researchgate.net Furthermore, the bromine atom provides a site for post-polymerization modification, allowing for the introduction of functional groups to tune material properties or to attach other molecules. Brominated monomers are also used to increase the refractive index of polymers or to impart flame-retardant properties, opening potential applications in optics and fire-safe materials. specificpolymers.comvanhornmetz.com

| Application Area | Potential Role of this compound | Future Research Focus |

| Medicinal Chemistry | Chiral scaffold for synthesizing complex drug candidates and natural product analogues. nih.govgoogle.com | Generation of diverse small-molecule libraries for high-throughput screening. |

| Polymer Chemistry | Rigid monomer to enhance thermal/mechanical properties of polyesters and polyurethanes. nih.gov | Synthesis and characterization of novel polymers derived from the diol. |

| Functional Materials | Introduction of bromine for flame retardancy or high refractive index. specificpolymers.comvanhornmetz.com | Development of specialty polymers for optical or safety applications. |

| Smart Materials | Bromine as a handle for post-polymerization functionalization. | Creating responsive or "smart" materials by attaching specific functional moieties. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The translation of complex chemical syntheses from traditional batch methods to automated and continuous flow platforms is revolutionizing chemical manufacturing. This compound is an excellent candidate for integration into these modern technologies.

Future developments will focus on:

Continuous Flow Synthesis: Halogenation reactions, particularly with bromine, can be hazardous and highly exothermic, making them difficult to control on a large scale in batch reactors. chemedx.orgwashington.edu Continuous flow chemistry offers superior control over reaction parameters (temperature, pressure, stoichiometry), enhancing safety and reproducibility. nih.govrsc.org Developing a continuous flow process for the synthesis of this compound would enable safer, more efficient, and scalable production. acs.orgmdpi.com

Automated Synthesis Platforms: This chiral building block can be incorporated into automated synthesis platforms for the rapid, iterative construction of complex molecules. Such platforms can perform multi-step sequences, including coupling, cyclization, and functional group manipulation, without manual intervention. This would accelerate the discovery of new drug candidates and functional molecules derived from the core scaffold.

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, uninterrupted process, eliminating the need for intermediate isolation and purification. A future goal would be to develop a telescoped flow synthesis that starts from a simple precursor and yields a highly functionalized derivative of this compound, ready for final applications.

The integration of these advanced manufacturing technologies will not only make the synthesis of this valuable synthon more efficient and safer but will also accelerate the pace of discovery in the fields that utilize it. researchgate.net

Q & A

What are the recommended synthetic routes for (1S,2R)-4-bromocyclohex-3-ene-1,2-diol, and how does stereochemical purity affect yield?

Basic

Synthesis of this compound typically involves bromination of cyclohexene diol precursors or enzymatic resolution of racemic mixtures. For stereochemical control, enzymatic methods using oxidoreductases (e.g., glycerol dehydrogenase) or lipases (e.g., BAL) are preferred. Stereochemical purity directly impacts yield, as enzymes like GldA from E. coli selectively convert specific enantiomers (e.g., cis-(1S,2R)-diols) but show no activity toward others . Chemical routes may require chiral auxiliaries or catalysts to achieve enantiomeric excess, but enzymatic approaches often provide higher selectivity and reduced byproducts.

Which spectroscopic and computational methods are most effective in determining the stereochemistry of this compound?

Basic

Key methods include:

- NMR : NOESY/ROESY experiments to confirm spatial proximity of hydroxyl and bromine groups.

- X-ray crystallography : Definitive assignment of absolute configuration via crystal structure analysis.

- Computational modeling : DFT calculations for energy-minimized conformations and comparison with experimental data (e.g., optical rotation, NMR coupling constants).

| Property | Value | Reference |

|---|---|---|

| Exact molecular mass | 220.000 (Br isotope pattern) | |

| Hydrogen bond donors | 2 | |

| Topological polar surface area | 40.5 Ų |

How do stereochemical differences in dihydrocatechol derivatives influence their reactivity with glycerol dehydrogenase (GldA)?

Advanced

GldA exhibits strict stereoselectivity. For example, cis-(1S,2R)-3-bromocyclohexa-3,5-diene-1,2-diol forms reactive conformations with GldA in docking studies, while its (1S,2S)-enantiomer does not . This is attributed to steric clashes in the enzyme's active site when non-complementary configurations are present. Activity assays using E. coli GldA show no conversion for non-reactive enantiomers, emphasizing the need for precise stereochemical control in substrate design .

What in silico docking strategies are employed to predict the enzymatic conversion of (1S,2R)-configured diols, and how do these correlate with experimental results?

Advanced

Molecular docking tools (e.g., AutoDock Vina) are used to simulate substrate-enzyme interactions. Key parameters include:

- Binding energy thresholds : ≤ -6.0 kcal/mol for reactive conformations.

- Active site residues : Hydrogen bonding with catalytic residues (e.g., Tyr, Asp) is critical.

In studies with GldA, cis-(1S,2R)-diols showed favorable binding energies (-7.2 kcal/mol) and alignment with catalytic pockets, correlating with experimental conversion rates >90% . Non-reactive enantiomers exhibited higher energies (-4.5 kcal/mol) and poor alignment .

What are the key physicochemical properties of this compound critical for experimental design?

Basic

Critical properties include:

- Solubility : Limited in water; use DMSO or methanol for stock solutions.

- Stability : Susceptible to bromine elimination under basic conditions.

- LogP : ~1.3 (predicted), indicating moderate hydrophobicity .

| Parameter | Value | Method |

|---|---|---|

| Boiling point | ~325°C (predicted) | EPI Suite |

| pKa (hydroxyl groups) | ~13.3 | ACD/Labs |

How do microbial oxidoreductases from Rhodococcus erythropolis DCL14 exhibit substrate specificity toward diastereomeric diols?

Advanced

R. erythropolis oxidoreductases prefer (1S,2S,4R)-menth-8-ene-1,2-diol over (1R,2R,4S)-enantiomers due to complementary hydrogen-bonding networks in the active site . Activity assays show a 3:1 preference for the (1S,2S,4R)-isomer, with kinetic parameters (Km = 0.8 mM, Vmax = 12 μmol/min/mg) supporting higher catalytic efficiency . Mutagenesis studies reveal that residue substitutions (e.g., Ser→Ala) reduce stereoselectivity, highlighting mechanistic insights.

When encountering contradictory data in enzymatic activity assays for this compound, what methodological approaches resolve such discrepancies?

Advanced

Contradictions often arise from:

- Impurity interference : Validate purity via HPLC (>98%) and mass spectrometry.

- Enzyme batch variability : Standardize enzyme activity using control substrates (e.g., cis-dihydrocatechol).

- Computational vs. experimental mismatches : Re-evaluate docking parameters (e.g., protonation states, solvation effects) .

For example, a study resolving GldA activity discrepancies identified trace metal ions (e.g., Zn²⁺) in buffers as inhibitors, requiring chelating agents for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.